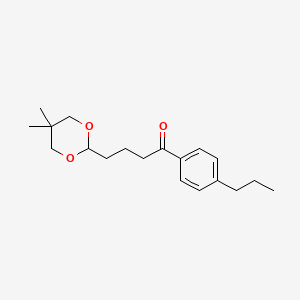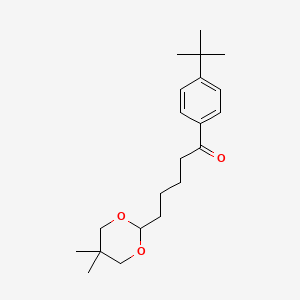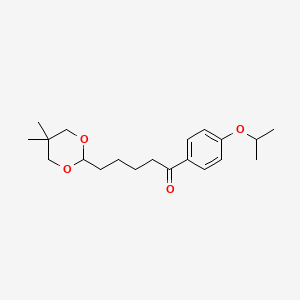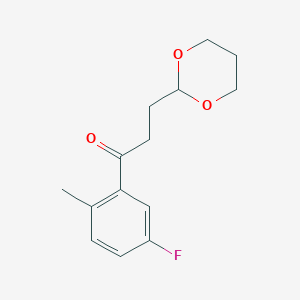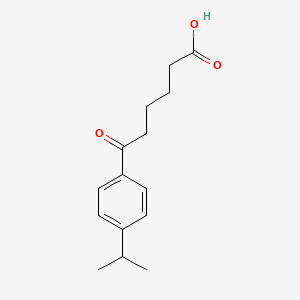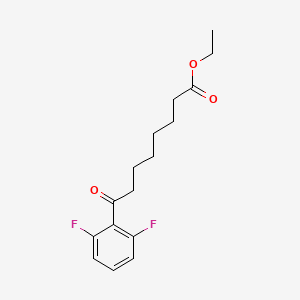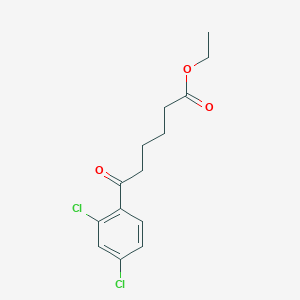
(3-Methoxy-2-propoxyphenyl)methanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methoxy-2-propoxyphenyl)methanamine hydrochloride: is a synthetic compound that belongs to the class of phenethylamines. It has been studied for its potential therapeutic and toxic effects. This compound is characterized by the presence of a methoxy group at the third position and a propoxy group at the second position on the phenyl ring, along with a methanamine group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxy-2-propoxyphenyl)methanamine hydrochloride typically involves the reaction of 3-methoxypropylamine with appropriate reagents under controlled conditions. For example, 3-methoxypropanol can be driven into a preheater and mixed with ammonia gas and hydrogen. The mixture is then preheated, vaporized, and enters a fixed-bed reactor for the reaction. After the reaction, the material is subjected to condensation and cooling, resulting in the production of 3-methoxypropylamine .
Industrial Production Methods: Industrial production methods for this compound may involve similar processes but on a larger scale, ensuring the efficient and consistent production of the compound. The use of fixed-bed reactors and controlled reaction conditions are crucial for maintaining the quality and yield of the product.
化学反応の分析
Types of Reactions: (3-Methoxy-2-propoxyphenyl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
科学的研究の応用
Chemistry: In chemistry, (3-Methoxy-2-propoxyphenyl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in various organic synthesis processes .
Biology: In biological research, this compound is studied for its potential effects on biological systems. It may be used in experiments to understand its interactions with biological molecules and its impact on cellular processes.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Researchers explore its effects on different physiological systems and its potential as a drug candidate.
Industry: In the industrial sector, this compound may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique chemical properties make it valuable for various industrial applications .
作用機序
The mechanism of action of (3-Methoxy-2-propoxyphenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
(3-Methoxy-2-propoxyphenyl)methanamine hydrochloride: shares similarities with other phenethylamines, such as (3-Methoxy-2-propoxyphenyl)methanamine and (3-Methoxy-2-propoxyphenyl)methanol .
2-(Hydroxymethyl)piperidine: is another compound with similar structural features.
Uniqueness: What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
(3-methoxy-2-propoxyphenyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2.ClH/c1-3-7-14-11-9(8-12)5-4-6-10(11)13-2;/h4-6H,3,7-8,12H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCSMBKCTLEMGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC=C1OC)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60647293 |
Source


|
| Record name | 1-(3-Methoxy-2-propoxyphenyl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89411-11-0 |
Source


|
| Record name | 1-(3-Methoxy-2-propoxyphenyl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
